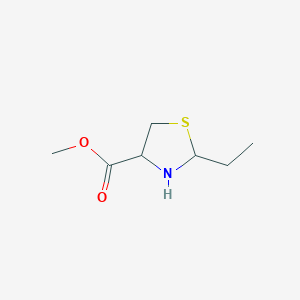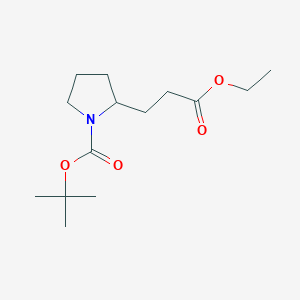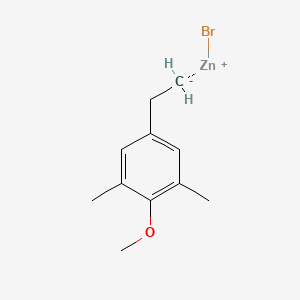
3,5-Dimethyl-4-methoxyphenethylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-4-methoxyphenethylzinc bromide is an organozinc compound with the molecular formula C11H15BrOZn and a molecular weight of 308.52 . It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a 0.5M solution in tetrahydrofuran .
Vorbereitungsmethoden
3,5-Dimethyl-4-methoxyphenethylzinc bromide can be synthesized through the reaction of 3,5-dimethyl-4-methoxyphenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran . The reaction conditions typically involve the use of an inert atmosphere to prevent oxidation and moisture contamination. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents to ensure consistent product quality .
Analyse Chemischer Reaktionen
3,5-Dimethyl-4-methoxyphenethylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols or other functional groups.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and various solvents like tetrahydrofuran. Major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules with new carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-4-methoxyphenethylzinc bromide has several scientific research applications:
Chemistry: It is widely used in organic synthesis for the formation of complex molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biological molecules or synthesize bioactive compounds for research purposes.
Medicine: It is involved in the synthesis of potential drug candidates and intermediates for medicinal chemistry.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-4-methoxyphenethylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. Molecular targets and pathways involved depend on the specific reactions and applications but generally include the formation of carbon-carbon and carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethyl-4-methoxyphenethylzinc bromide can be compared with other similar organozinc compounds, such as:
3,5-Dimethyl-4-methoxyphenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc, used in Grignard reactions.
3,4-Dimethoxyphenylmagnesium bromide: Contains additional methoxy groups, used in similar organic synthesis applications.
2,5-Dimethylphenylmagnesium bromide: Lacks the methoxy group, used in different synthetic routes.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable organozinc intermediates, making it valuable for certain synthetic applications .
Eigenschaften
Molekularformel |
C11H15BrOZn |
|---|---|
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
bromozinc(1+);5-ethyl-2-methoxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-5-10-6-8(2)11(12-4)9(3)7-10;;/h6-7H,1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
CYPKYDBYEYOGRG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C)C[CH2-].[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione](/img/structure/B13911630.png)
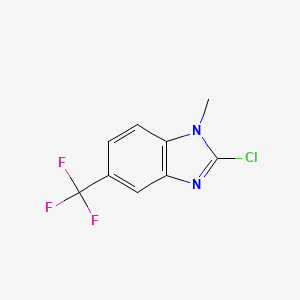
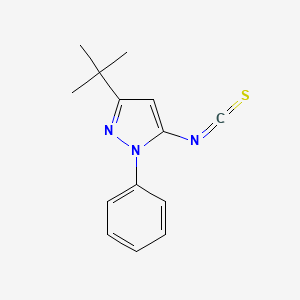

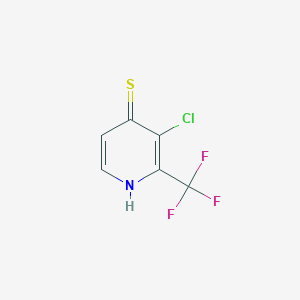
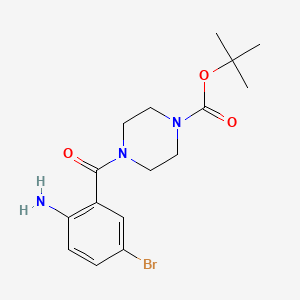
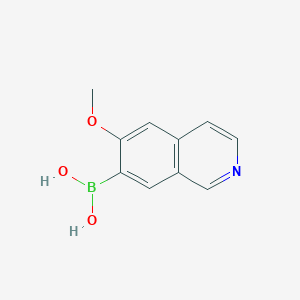
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13911686.png)
